

Application Notes & Protocols: Sunflower Oil-Based Nanoemulsions for Vitamin D Fortification

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Compound of Interest

Compound Name: Sunflower seed oil

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These application notes provide a comprehensive overview and detailed protocols for the development and characterization of sunflower oil-based nanoemulsions for the fortification of vitamin D. The information is compiled from recent scientific literature to guide researchers in formulating stable and bioavailable nanoemulsion delivery systems.

Introduction

Vitamin D, a fat-soluble vitamin crucial for calcium homeostasis and various other physiological functions, is prone to degradation and exhibits poor bioavailability. Nanoemulsions are nanometric-sized emulsions that can encapsulate lipophilic compounds like vitamin D in the oil phase, thereby enhancing their stability, solubility, and bioavailability.^{[1][2][3]} Sunflower oil, a readily available and edible oil, serves as an excellent carrier for vitamin D in these formulations. This document outlines the components, preparation methods, and characterization of sunflower oil-based nanoemulsions containing vitamin D.

Formulation and Characterization Data

The following tables summarize quantitative data from various studies on the formulation and physicochemical characteristics of vitamin D-fortified sunflower oil-based nanoemulsions.

Table 1: Formulation Composition of Sunflower Oil-Based Vitamin D Nanoemulsions

Formulation ID	Oil Phase (Sunflower Oil)	Surfactant/ Co-surfactant	Aqueous Phase	Vitamin D Concentration	Reference
NE-1	-	Tween 85 and Isopropanol (1:1)	-	0.1-0.5% (w/v)	[4]
NE-2	27.5%	Tween 80 (2.5% w/w)	70% (with 1% WPC and 2% pectin)	Not Specified	[5] [6] [7]
NE-3	-	Tween 80 and Span 80	-	Not Specified	[8] [9]

Table 2: Physicochemical Characteristics of Sunflower Oil-Based Vitamin D Nanoemulsions

Formulation ID	Mean Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Encapsulation Efficiency (%)	Stability	Reference
NE-1	57.7 ± 1.9 to 158.13 ± 1.8	< 0.3	> -30	94.1 - 95.7	Stable for 28 days at 4, 25, and 40 °C	[4] [10] [11]
NE-2	98.2	Not Specified	Not Specified	90% recovery	Stable for 60 days at 4°C	[5] [6] [7] [10]
NE-3	93.92 to 185.5	0.29 to 0.93	-7.29 to -13.56	> 98%	Stable for 3 months at 25 and 40 °C	[8] [12] [13]

Experimental Protocols

This section provides detailed protocols for the preparation and characterization of sunflower oil-based vitamin D nanoemulsions.

Protocol for Preparation of Nanoemulsion by Low-Energy Method (Phase Inversion)

This method is simple, requires inexpensive tools, and is suitable for scalable production.^[4]

Materials:

- Sunflower Oil
- Vitamin D3 (Cholecalciferol)
- Surfactant mixture (e.g., Tween 85 and Isopropanol in a 1:1 ratio)
- Distilled water
- Magnetic stirrer
- Vortex mixer

Procedure:

- **Oil Phase Preparation:** Dissolve the desired concentration of Vitamin D3 (e.g., 0.1-0.5% w/v) in sunflower oil. Gently heat and vortex until the vitamin is completely dissolved.
- **Surfactant Addition:** To the oil phase, add the surfactant mixture (e.g., Tween 85 and isopropanol).
- **Titration:** Place the oil-surfactant mixture on a magnetic stirrer. Slowly add distilled water dropwise to the mixture under constant stirring.
- **Nanoemulsion Formation:** Observe the mixture for a phase inversion, where the turbid, viscous mixture becomes a clear or slightly bluish, transparent liquid. This indicates the formation of an oil-in-water nanoemulsion.

- Equilibration: Allow the nanoemulsion to equilibrate for at least 30 minutes before characterization.

Protocol for Preparation of Nanoemulsion by High-Pressure Homogenization

This method is effective for producing nanoemulsions with a very small and uniform droplet size.^{[5][6][7]}

Materials:

- Sunflower Oil
- Vitamin D3 (Cholecalciferol)
- Surfactant (e.g., Tween 80)
- Stabilizers (e.g., Whey Protein Concentrate - WPC, Pectin)
- Distilled water
- High-speed homogenizer
- High-pressure homogenizer

Procedure:

- Aqueous Phase Preparation: Disperse the stabilizers (e.g., 1% WPC and 2% pectin) in distilled water.
- Oil Phase Preparation: Dissolve Vitamin D3 in sunflower oil. Add the surfactant (e.g., 2.5% Tween 80) to the oil phase.
- Coarse Emulsion Formation: Gradually add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 10,000 rpm for 10 minutes) to form a coarse emulsion.
- High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a set pressure (e.g., 500-

800 bar).

- Cooling: Cool the resulting nanoemulsion to room temperature.

Protocol for Particle Size and Zeta Potential Analysis

Dynamic Light Scattering (DLS) is a standard technique for measuring the size distribution and surface charge of nanoparticles.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Equipment:

- Zetasizer (e.g., Malvern Zetasizer)

Procedure:

- Sample Preparation: Dilute a small aliquot of the nanoemulsion with deionized water to obtain an appropriate scattering intensity. The dilution factor will depend on the initial concentration of the nanoemulsion.
- Particle Size Measurement:
 - Transfer the diluted sample to a disposable cuvette.
 - Place the cuvette in the Zetasizer.
 - Set the instrument parameters (e.g., temperature, dispersant refractive index, and viscosity).
 - Perform the measurement to obtain the average particle size (Z-average) and the Polydispersity Index (PDI).
- Zeta Potential Measurement:
 - Transfer the diluted sample to a zeta potential cuvette.
 - Place the cuvette in the Zetasizer.
 - Set the instrument parameters.

- Perform the measurement to obtain the zeta potential value, which indicates the surface charge of the droplets. A value greater than +30 mV or less than -30 mV generally suggests good physical stability.[\[15\]](#)[\[17\]](#)[\[18\]](#)

Protocol for Encapsulation Efficiency Determination

This protocol determines the amount of Vitamin D successfully encapsulated within the nanoemulsion.[\[18\]](#)

Equipment:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Centrifugal filter units (e.g., Amicon Ultra)
- Vortex mixer
- Spectrophotometer

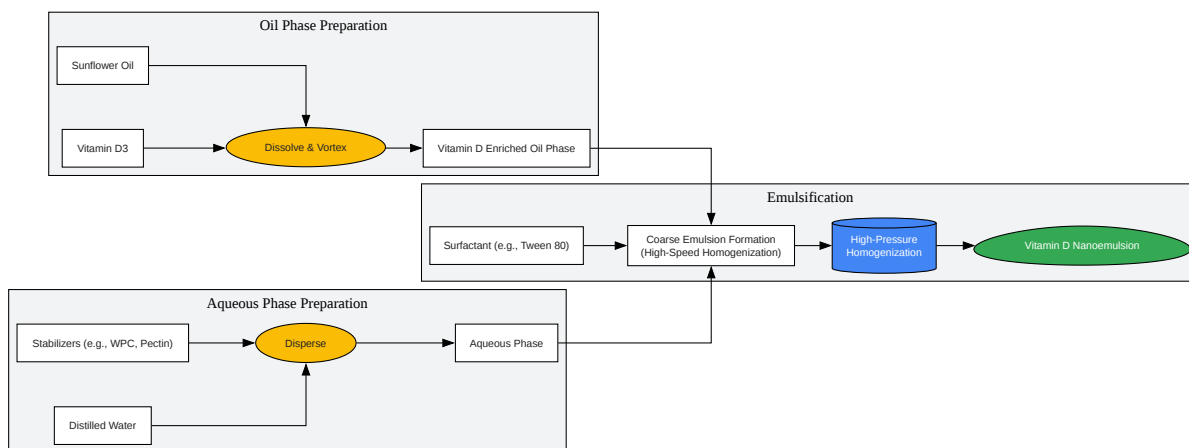
Procedure:

- Separation of Free Vitamin D:
 - Take a known volume of the nanoemulsion and place it in a centrifugal filter unit with a molecular weight cutoff that allows free vitamin D to pass through but retains the nanoemulsion droplets.
 - Centrifuge the unit according to the manufacturer's instructions.
 - Collect the filtrate containing the unencapsulated (free) Vitamin D.
- Quantification of Total and Free Vitamin D:
 - Total Vitamin D: Disrupt a known volume of the original nanoemulsion using a suitable solvent (e.g., methanol or ethanol) to release the encapsulated vitamin D.
 - Free Vitamin D: Use the filtrate collected in step 1.

- Quantify the amount of Vitamin D in both the disrupted nanoemulsion and the filtrate using a validated HPLC method. A standard calibration curve for Vitamin D should be prepared.
- Calculation of Encapsulation Efficiency (EE):
 - $EE (\%) = [(Total\ Vitamin\ D - Free\ Vitamin\ D) / Total\ Vitamin\ D] \times 100$

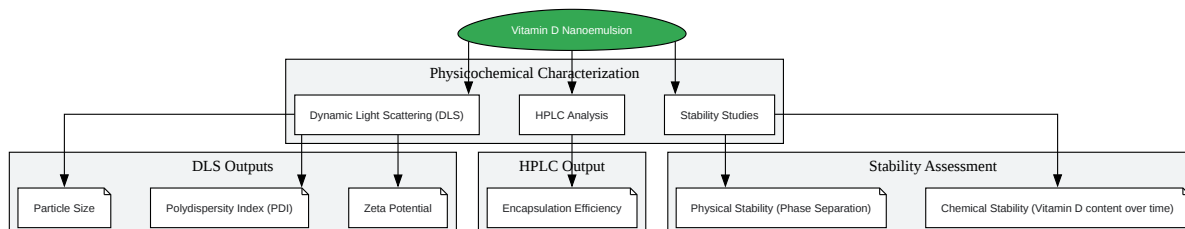
Visualizations

The following diagrams illustrate the experimental workflows for the preparation and characterization of sunflower oil-based Vitamin D nanoemulsions.



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Caption: Workflow for High-Energy Nanoemulsion Preparation.



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Caption: Workflow for Nanoemulsion Characterization.

Conclusion

The development of sunflower oil-based nanoemulsions presents a promising strategy for the effective fortification of vitamin D. These formulations have been shown to enhance the stability and bioaccessibility of this essential vitamin.[4][10] The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of food science, nutrition, and drug delivery to design and evaluate their own nanoemulsion systems. Further research can focus on in vivo studies to confirm the enhanced bioavailability and to explore the potential for co-encapsulation of other bioactive components.[1][19]

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